molecular formula C13H15N3O B7511106 N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7511106
M. Wt: 229.28 g/mol
InChI Key: UDKIZBGGHSCSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (CPM-IMP) is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. It has gained significant attention in the scientific community due to its potential applications in biomedical research. CPM-IMP has been extensively studied for its effects on biological systems, and its mechanism of action has been elucidated in several studies.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves the inhibition of several enzymes, including topoisomerase I and II, DNA polymerase, and ribonucleotide reductase. These enzymes are involved in DNA replication and repair, and their inhibition leads to DNA damage and cell death. N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces DNA damage and cell death, leading to the inhibition of tumor growth. In the central nervous system, it has anxiolytic and antidepressant effects, possibly through the modulation of neurotransmitter systems such as serotonin and dopamine. N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy agents. N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide also has a well-defined mechanism of action, which makes it a useful tool for studying DNA replication and repair processes. However, one limitation of N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is its potential toxicity, which may limit its use in vivo. It also has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide. One area of research is the development of new analogs with improved efficacy and safety profiles. Another area of research is the investigation of N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's effects on other biological systems, such as the immune system and the cardiovascular system. The development of new drug delivery systems may also improve the efficacy and safety of N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide in vivo. Finally, further studies are needed to elucidate the precise mechanism of action of N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide, which may lead to the development of new therapeutic strategies for cancer and other diseases.

Synthesis Methods

N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with cyclopropylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been used in several scientific research applications, including cancer research, neuropharmacology, and drug discovery. In cancer research, N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In neuropharmacology, N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been studied for its effects on the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models. In drug discovery, N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-4-5-16-8-11(15-12(16)6-9)13(17)14-7-10-2-3-10/h4-6,8,10H,2-3,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKIZBGGHSCSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

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